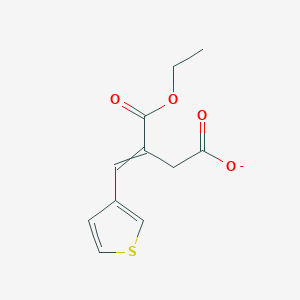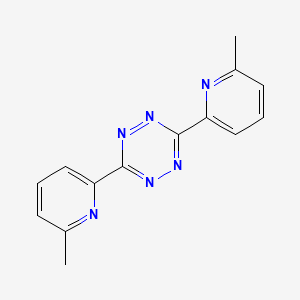
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine typically involves the reaction of 6-methylpyridin-2-yl derivatives with tetrazine precursors under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts or under thermal conditions. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to scale up the process efficiently .
Análisis De Reacciones Químicas
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction
Aplicaciones Científicas De Investigación
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the modulation of biological pathways, making the compound useful in drug development and biochemical studies. The specific pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar compounds to 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine include other tetrazine derivatives and pyridine-based compounds. These compounds share some structural similarities but differ in their chemical properties and applications. For example, pyridazine and pyrazine derivatives are also nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science .
Propiedades
Número CAS |
919532-77-7 |
|---|---|
Fórmula molecular |
C14H12N6 |
Peso molecular |
264.29 g/mol |
Nombre IUPAC |
3,6-bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-11(15-9)13-17-19-14(20-18-13)12-8-4-6-10(2)16-12/h3-8H,1-2H3 |
Clave InChI |
LWRDRSUETSIUOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NN=C(N=N2)C3=CC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
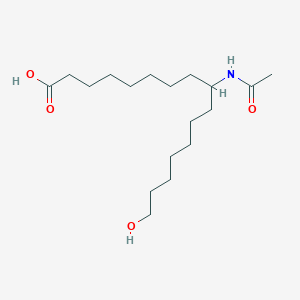
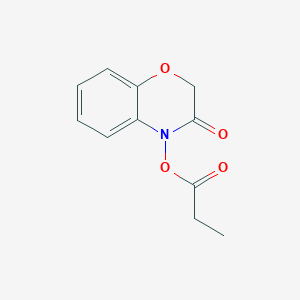

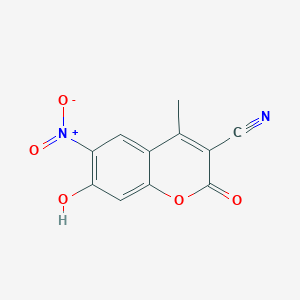
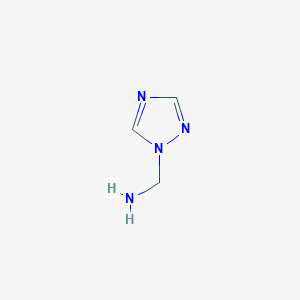
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
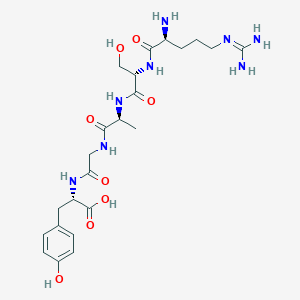
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)

